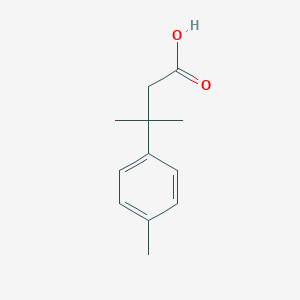

3-Methyl-3-(4-methylphenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMASNUOAKLCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397653 | |

| Record name | 3-methyl-3-(4-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-08-4 | |

| Record name | β,β,4-Trimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-3-(4-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 3-Methyl-3-(4-methylphenyl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-methyl-3-(4-methylphenyl)butanoic acid, a substituted aromatic carboxylic acid. This document details the physicochemical properties, a probable synthetic route, and the expected spectroscopic data integral to its characterization.

Physicochemical Properties

This compound, also known as 3-methyl-3-p-tolylbutanoic acid, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 42288-08-4 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [3] |

| Melting Point | 75°C | [4] |

| Boiling Point | 306.5°C at 760 mmHg | [4] |

| Appearance | White crystalline powder | |

| InChI Key | LXMASNUOAKLCJK-UHFFFAOYSA-N | [3] |

| SMILES | Cc1ccc(cc1)C(C)(C)CC(O)=O | [3] |

Synthesis and Structural Elucidation Workflow

As a compound primarily recognized as a synthetic intermediate, its biological signaling pathways are not documented. The following workflow outlines the logical progression from synthesis to structural confirmation.

Caption: Workflow for the synthesis and structural analysis.

Experimental Protocols

Synthesis via Asymmetric 1,4-Addition

Step 1: Synthesis of Ethyl 3-(4-methylphenyl)butanoate

-

To a three-necked, round-bottomed flask under a nitrogen atmosphere, add (4-methylphenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and a chiral phosphine ligand such as (R)-(+)-BINAP (0.01 equiv).

-

Add 1,4-dioxane as the solvent and stir the mixture at room temperature for 30 minutes.

-

Add water, followed by triethylamine (1.0 equiv).

-

Heat the reaction mixture to 30°C and add ethyl (E)-but-2-enoate (1.2 equiv) dropwise.

-

Stir the reaction at 30°C for 20-24 hours, monitoring by TLC for the disappearance of the starting materials.

-

Upon completion, cool the mixture, concentrate it under reduced pressure, and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

-

Purify the ester via flash column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 3.0 equiv) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture and remove the methanol via rotary evaporation.

-

Wash the remaining aqueous solution with dichloromethane to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

Extract the resulting acidic solution with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~7.25 | Doublet | 2H | Ar-H (ortho to C-C) |

| ~7.15 | Doublet | 2H | Ar-H (meta to C-C) |

| ~2.60 | Singlet | 2H | -CH₂- |

| ~2.35 | Singlet | 3H | Ar-CH₃ |

| ~1.50 | Singlet | 6H | -C(CH₃)₂ |

¹³C NMR (Carbon-13 NMR) Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~179-181 | -COOH |

| ~145-147 | Ar-C (quaternary, attached to tert-butyl group) |

| ~136-138 | Ar-C (quaternary, attached to methyl group) |

| ~129-130 | Ar-CH (meta) |

| ~126-127 | Ar-CH (ortho) |

| ~45-47 | -CH₂- |

| ~38-40 | -C(CH₃)₂ (quaternary) |

| ~28-30 | -C(CH₃)₂ |

| ~20-22 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2970-2850 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1610, ~1510 | C=C stretch | Aromatic Ring |

| ~1410, ~1300 | O-H bend | Carboxylic Acid |

| ~820 | C-H bend | 1,4-Disubstituted Aromatic |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the following fragmentation pattern.

| m/z | Proposed Fragment | Notes |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 177 | [M - CH₃]⁺ | Loss of a methyl group |

| 133 | [M - COOH - H₂O]⁺ or [C₁₀H₁₃]⁺ | Loss of the carboxylic acid group and water, or a tolyl-isopropyl cation |

| 119 | [C₉H₁₁]⁺ | p-tolyl-dimethyl-methyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation) |

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. The proposed synthetic route offers a reliable method for its preparation. The predicted NMR, IR, and MS data provide a clear spectral fingerprint for the verification of its molecular structure. This guide serves as a foundational resource for researchers requiring this compound for further synthetic applications or scientific investigation.

References

3-Methyl-3-p-tolyl butyric acid physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Methyl-3-p-tolyl butyric acid, detailed experimental protocols for their determination, and insights into its synthesis and potential biological significance.

Core Physical Properties

3-Methyl-3-p-tolyl butyric acid, also known as 3-Methyl-3-(4-methylphenyl)butanoic acid, is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research.[1] A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [2][3][4][5][6] |

| Molecular Weight | 192.25 g/mol | [4] |

| Melting Point | 75 °C | [2] |

| Boiling Point | 306.5 °C at 760 mmHg | [2] |

| Density | 1.047 g/cm³ | [2] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 42288-08-4 | [2][3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of 3-Methyl-3-p-tolyl butyric acid are outlined below. These protocols are standard laboratory procedures for organic compounds.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating bath (e.g., silicone oil)

Procedure:

-

Sample Preparation: A small amount of dry 3-Methyl-3-p-tolyl butyric acid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.

-

Heating: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. The melting point is reported as this range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of liquid 3-Methyl-3-p-tolyl butyric acid (if melted) is placed into a small test tube.

-

Capillary Inversion: A capillary tube, with its open end down, is placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, diethyl ether, and toluene)

Procedure:

-

Sample Addition: A small, accurately weighed amount of 3-Methyl-3-p-tolyl butyric acid (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the substance is considered soluble in that solvent at that concentration. If not, it is classified as partially soluble or insoluble. This process can be repeated with increasing amounts of solvent to determine the approximate solubility.

Determination of pKa

The pKa is a measure of the acidity of a molecule. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in an aqueous solution.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: A known mass of 3-Methyl-3-p-tolyl butyric acid is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) in a beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the stir bar does not strike it. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, measured increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is determined. The pKa is the pH of the solution at this half-equivalence point.[7][8]

Synthesis and Biological Relevance

3-Methyl-3-p-tolyl butyric acid serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Experimental Workflow: Synthesis of 3-Methyl-3-p-tolyl Butyric Acid

A plausible synthetic route to 3-Methyl-3-p-tolyl butyric acid can be conceptualized based on established organic chemistry reactions. The following diagram illustrates a potential experimental workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CAS#:42288-08-4 | Chemsrc [chemsrc.com]

- 6. This compound synonyms | Sigma-Aldrich [sigmaaldrich.com]

- 7. web.williams.edu [web.williams.edu]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of C12H16O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and bonding of compounds with the molecular formula C₁₂H₁₆O₂. The diverse array of structural isomers corresponding to this formula presents a rich landscape for chemical investigation and potential applications in various scientific and industrial fields. This document focuses on a selection of representative isomers to illustrate the key structural features, bonding characteristics, and analytical methodologies pertinent to this class of molecules.

Isomerism in C₁₂H₁₆O₂

The molecular formula C₁₂H₁₆O₂ encompasses a wide variety of structural isomers, which can be broadly categorized based on their functional groups and carbon skeletons. Understanding the isomeric possibilities is fundamental to interpreting analytical data and elucidating the structure of an unknown compound with this formula.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Butanoic Acids

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Substituted butanoic acids, a diverse class of small molecules, are attracting significant interest in the scientific community for their wide-ranging biological activities. These compounds, structurally related to the short-chain fatty acid butyrate, exhibit a remarkable versatility in their interactions with biological systems, leading to potential therapeutic applications in oncology, cardiovascular disease, inflammatory disorders, and neurology. This technical guide provides an in-depth overview of the current understanding of substituted butanoic acids, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to provide a clear and comprehensive resource for researchers in the field.

Introduction

Butanoic acid, or butyric acid, is a well-known short-chain fatty acid produced by the gut microbiota through the fermentation of dietary fiber. Beyond its role as an energy source for colonocytes, butyrate is a potent signaling molecule with diverse physiological effects. The therapeutic potential of butyrate itself is often limited by its poor pharmacokinetic properties. This has driven the development of a vast array of substituted butanoic acid derivatives, designed to enhance potency, selectivity, and drug-like characteristics. This guide explores the key biological activities of these substituted analogs, including their roles as enzyme inhibitors, receptor modulators, and anti-cancer agents.

Key Biological Activities and Mechanisms of Action

Substituted butanoic acids exert their biological effects through various mechanisms, primarily by targeting enzymes and cell surface receptors. The following sections detail the most extensively studied activities.

Histone Deacetylase (HDAC) Inhibition

A prominent and well-investigated activity of many butanoic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more open chromatin structure and the reactivation of tumor suppressor genes. This mechanism is a cornerstone of their anti-cancer properties.

Several substituted butanoic acids have been developed as potent HDAC inhibitors, demonstrating efficacy in preclinical and clinical studies.[1] The general pharmacophore for many of these inhibitors includes a zinc-binding group (often a hydroxamic acid), a linker region, and a cap group that interacts with the surface of the enzyme.

Neprilysin (NEP) Inhibition

Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin. Inhibition of NEP leads to an increase in the levels of these peptides, promoting vasodilation, natriuresis, and a reduction in cardiac hypertrophy and fibrosis. This makes NEP a key target for the treatment of cardiovascular diseases such as heart failure.

Structure-guided design has led to the development of potent and selective biphenyl butanoic acid derivatives as neprilysin inhibitors.[2][3][4] These compounds have shown significant promise in preclinical and clinical settings, often in combination with angiotensin receptor blockers.

G-Protein Coupled Receptor (GPCR) Modulation

Butanoic acid and its derivatives are known to activate G-protein coupled receptors, particularly GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[5][6] These receptors are expressed in various tissues, including immune cells, adipocytes, and the gastrointestinal tract. Activation of GPR41 and GPR43 by short-chain fatty acids has been linked to anti-inflammatory effects, regulation of metabolism, and modulation of the immune system. The signaling pathways involve G-protein coupling, leading to downstream effects on MAP kinases and other signaling molecules.[7]

Antimicrobial Activity

Butyric acid and some of its derivatives have demonstrated direct antimicrobial effects against a range of Gram-positive and Gram-negative bacteria.[8][9] The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with cellular metabolism. This activity makes them potential candidates for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Neuroprotective Effects

Emerging evidence suggests that certain substituted butanoic acids possess neuroprotective properties. For example, sodium butyrate has been shown to exert neuroprotective effects in models of traumatic brain injury and neuroinflammation.[9][10] These effects are attributed to its anti-inflammatory and antioxidant activities, as well as its ability to modulate gene expression through HDAC inhibition.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various substituted butanoic acids, providing a comparative overview of their potency.

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity

| Compound/Derivative | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 | In vitro enzyme assay | [1] |

| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 | In vitro enzyme assay | [1] |

| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 | In vitro enzyme assay | [1] |

| 4-Phenyl-3-butenoic acid (PBA) | HDACs | Micromolar range | In vitro enzyme assay | [11] |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | HDACs | ~30-fold lower than PBA | In vitro enzyme assay | [11] |

| Sodium Butyrate | HDACs | 0.80 mM | Noncompetitive inhibitor | [7] |

Table 2: Neprilysin (NEP) Inhibitory Activity

| Compound/Derivative | Target | IC50 (nM) | Assay Condition | Reference |

| Biphenyl butanoic acid derivative (Compound 4) | NEP | 17 | Biochemical assay | [2] |

| Biphenyl butanoic acid derivative (Compound 13) | NEP | 1.0 | Biochemical assay | [2] |

| Biphenyl butanoic acid derivative (Compound 16) | NEP | 1.0 | Biochemical assay | [2] |

Table 3: Anticancer Activity (Cytotoxicity)

| Compound/Derivative | Cell Line | IC50 (µM) | Assay | Reference |

| 4-Phenylbutyrate derivative (A4) | A549 (Lung carcinoma) | 12.97 | MTT assay | [12] |

| 4-Phenylbutyrate derivative (A4) | MCF-7 (Breast carcinoma) | 11.80 | MTT assay | [12] |

| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331) | MCF-7 | 5.02 | MTT assay | [13] |

| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331) | MDA-MB-231 | 15.24 | MTT assay | [13] |

Table 4: Antimicrobial Activity

| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Method | Reference |

| Butyric Acid | Escherichia coli (ATCC 25922) | 2300 | Broth microdilution | [6] |

| Butyric Acid | Salmonella Typhimurium (ATCC 14028) | 2500 | Broth microdilution | [6] |

| Butyric Acid | Campylobacter jejuni (ATCC 33560) | 800 | Broth microdilution | [6] |

| Butyric Acid | Enterococcus faecalis | 2000 | Broth microdilution | [6] |

| Butyric Acid | Clostridium perfringens | 1200 | Broth microdilution | [6] |

| Butyric Acid | Streptococcus pneumoniae | 700 | Broth microdilution | [6] |

| Butyric Acid | Streptococcus suis | 700 | Broth microdilution | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of substituted butanoic acids against HDAC enzymes.

Principle: This fluorometric assay measures the activity of HDACs using a substrate that, upon deacetylation, can be cleaved by a developer enzyme to produce a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HeLa nuclear extract or recombinant HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys™)

-

HDAC developer solution

-

Test compounds (substituted butanoic acids) dissolved in DMSO

-

96-well black microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in HDAC assay buffer.

-

In a 96-well black microplate, add the test compound dilutions.

-

Add HeLa nuclear extract or recombinant HDAC enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the HDAC developer solution.

-

Incubate at room temperature for 15-20 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using appropriate software.

Neprilysin (NEP) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of substituted butanoic acids against neprilysin.

Principle: This fluorometric assay measures the enzymatic activity of NEP using a fluorogenic substrate. Cleavage of the substrate by NEP results in an increase in fluorescence. The inhibitory effect of a compound is quantified by the reduction in the rate of fluorescence increase.

Materials:

-

NEP assay buffer

-

Recombinant human NEP enzyme

-

Fluorogenic NEP substrate

-

Test compounds (substituted butanoic acids) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well black microplate, add the test compound dilutions.

-

Add the recombinant NEP enzyme to each well.

-

Pre-incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic NEP substrate.

-

Immediately measure the fluorescence kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

-

Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of substituted butanoic acids against various bacterial strains.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds (substituted butanoic acids)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate containing the test compound dilutions with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

-

Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the compound at which there is no visible growth.[15][16][17]

Conclusion and Future Directions

Substituted butanoic acids represent a promising and versatile class of compounds with significant therapeutic potential across a range of diseases. Their ability to modulate key biological targets such as HDACs and neprilysin, coupled with their emerging roles in GPCR signaling, antimicrobial activity, and neuroprotection, underscores their importance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to explore and expand upon the therapeutic applications of these fascinating molecules.

Future research should focus on several key areas. The development of more isoform-selective HDAC inhibitors with improved pharmacokinetic profiles is crucial for enhancing their therapeutic index. Further exploration of the structure-activity relationships of neprilysin inhibitors will aid in the design of next-generation cardiovascular drugs. A deeper understanding of the signaling pathways modulated by GPR41 and GPR43 will open new avenues for the treatment of inflammatory and metabolic disorders. Additionally, the neuroprotective and antimicrobial potential of substituted butanoic acids warrants further investigation to unlock their full therapeutic value. The continued interdisciplinary efforts of chemists, biologists, and pharmacologists will be essential in translating the promise of substituted butanoic acids into novel and effective therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. inotiv.com [inotiv.com]

- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 6. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration [mdpi.com]

- 7. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. woah.org [woah.org]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

The Dawn of Modern Pain Relief: A Technical Guide to the Discovery and History of Aryl-Substituted Carboxylic Acids

For Immediate Release

A comprehensive technical guide detailing the pivotal discovery and rich history of aryl-substituted carboxylic acids, a cornerstone of modern pharmacology. This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the scientific journey, from ancient remedies to the rational design of highly specific therapeutic agents.

This whitepaper traces the evolution of a class of compounds that has profoundly impacted global health: the aryl-substituted carboxylic acids, most notably recognized as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). From the historical use of willow bark to the sophisticated development of selective COX-2 inhibitors, this guide offers a detailed chronicle of the key scientific milestones, experimental methodologies, and the intricate signaling pathways these compounds modulate.

From Folklore to Pharmacy: The Early History

The story of aryl-substituted carboxylic acids begins not in a laboratory, but in antiquity with the use of willow bark and leaves to alleviate pain and fever. The active ingredient, salicin, was first isolated in the 1820s and subsequently converted to salicylic acid. However, its gastrointestinal side effects limited its widespread use. A pivotal moment arrived in 1897 when Felix Hoffman at Bayer synthesized acetylsalicylic acid, a more tolerable derivative of salicylic acid, which was commercialized as Aspirin in 1899.[1][2] This marked the birth of the first synthetically produced aryl-substituted carboxylic acid for therapeutic use and laid the groundwork for the entire class of NSAIDs.

The 20th century saw the empirical discovery of numerous other aryl-substituted carboxylic acids, broadly classified based on their core structures, including propionic acid derivatives like ibuprofen and acetic acid derivatives such as diclofenac.[3]

Elucidating the Mechanism of Action: The COX Era

For decades, the precise mechanism by which these drugs exerted their anti-inflammatory, analgesic, and antipyretic effects remained a mystery. A groundbreaking discovery in the 1970s by John Vane and his colleagues revealed that aspirin and other NSAIDs inhibit the biosynthesis of prostaglandins, potent signaling molecules involved in pain and inflammation.[4] This discovery, which earned Vane a Nobel Prize, identified the cyclooxygenase (COX) enzyme as the primary target of NSAIDs.[4]

Further research in the early 1990s led to the identification of two distinct isoforms of the COX enzyme: COX-1 and COX-2.[4][5] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function.[5][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation.[5][6] This crucial distinction explained the common side effects of traditional NSAIDs, which non-selectively inhibit both isoforms.

This newfound understanding ushered in an era of rational drug design, with the goal of creating selective COX-2 inhibitors that would retain anti-inflammatory efficacy while minimizing gastrointestinal side effects. This led to the development of the "coxib" class of drugs, such as celecoxib.[5]

Quantitative Analysis of Key Aryl-Substituted Carboxylic Acids

The following tables summarize key physicochemical and biological activity data for representative early aryl-substituted carboxylic acids.

| Compound | Chemical Class | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Water Solubility |

| Salicylic Acid | Salicylate | 138.12 | 158-161 | 2.97 | 2.2 g/L |

| Acetylsalicylic Acid (Aspirin) | Salicylate | 180.16 | 136 | 3.5 | 3.3 g/L[7] |

| Ibuprofen | Propionic Acid | 206.29 | 75-78 | 4.43 | 21 mg/L |

| Naproxen | Propionic Acid | 230.26 | 153 | 4.15 | 15.9 mg/L |

| Diclofenac | Acetic Acid | 296.15 | 283-285 | 4.15 | 2.37 mg/L |

Table 1: Physicochemical Properties of Selected Aryl-Substituted Carboxylic Acids

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Aspirin | 11.9 | 25.5 | 0.47 |

| Ibuprofen | 12 | 80 | 0.15[1] |

| Naproxen | 2.6 | 2.2 | 1.18 |

| Diclofenac | 0.076 | 0.026 | 2.9[1] |

| Indomethacin | 0.0090 | 0.31 | 0.029[1] |

| Celecoxib | 82 | 6.8 | 12[1] |

Table 2: In Vitro Inhibitory Activity (IC50) and Selectivity of NSAIDs against COX-1 and COX-2

Key Experimental Protocols

The following are representative experimental protocols for the synthesis of three major classes of aryl-substituted carboxylic acids.

Synthesis of Acetylsalicylic Acid (Aspirin)

Principle: This synthesis involves the esterification of the phenolic hydroxyl group of salicylic acid using acetic anhydride with an acid catalyst.

Materials:

-

Salicylic acid (2.0 g)

-

Acetic anhydride (5.0 mL)

-

Concentrated sulfuric acid (5 drops) or 85% Phosphoric acid (5 drops)[5][8]

-

Deionized water

-

Ethanol (for recrystallization)

-

Ice bath

Procedure:

-

Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.

-

In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid or 85% phosphoric acid, which acts as a catalyst.[5][8]

-

Gently swirl the flask to dissolve the salicylic acid.

-

Heat the flask in a water bath at 70-80°C for 15 minutes.

-

Allow the flask to cool to room temperature.

-

Slowly add 20 mL of cold deionized water to the flask to hydrolyze the excess acetic anhydride.

-

Cool the mixture in an ice bath to induce crystallization of the aspirin.

-

Collect the crude aspirin crystals by vacuum filtration.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure acetylsalicylic acid.

-

Air dry the crystals and determine the melting point and yield.

Synthesis of Ibuprofen

Principle: A multi-step synthesis starting from isobutylbenzene, involving Friedel-Crafts acylation, reduction, chlorination, Grignard reaction, and carboxylation.

Materials:

-

Isobutylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Sodium borohydride

-

Thionyl chloride

-

Magnesium turnings

-

Dry ice (solid carbon dioxide)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid

Procedure (Abridged from the Boots Process):

-

Friedel-Crafts Acylation: React isobutylbenzene with acetyl chloride in the presence of anhydrous aluminum chloride to form 4-isobutylacetophenone.

-

Reduction: Reduce the ketone group of 4-isobutylacetophenone using sodium borohydride to yield 1-(4-isobutylphenyl)ethanol.

-

Chlorination: Convert the alcohol to the corresponding chloride, 1-(4-isobutylphenyl)ethyl chloride, using thionyl chloride.

-

Grignard Reaction and Carboxylation: Form the Grignard reagent by reacting the chloride with magnesium turnings in anhydrous diethyl ether. Pour the Grignard reagent over crushed dry ice (solid CO2).

-

Acidification: Acidify the resulting carboxylate salt with hydrochloric acid to precipitate ibuprofen.

-

Purification: Purify the crude ibuprofen by recrystallization.

Synthesis of Diclofenac

Principle: A multi-step synthesis involving the formation of an ester, then a hydrazide, followed by the synthesis of Schiff bases and finally cyclocondensation.

Materials:

-

Diclofenac sodium

-

Hydrochloric acid

-

Ethanol

-

Thionyl chloride

-

Hydrazine hydrate

-

Aromatic aldehydes

-

Chloroacetyl chloride

-

Dimethylformamide (DMF)

-

Triethylamine

Procedure (Abridged):

-

Formation of Diclofenac Acid: Dissolve diclofenac sodium in water and acidify with hydrochloric acid to precipitate diclofenac acid.

-

Esterification: Suspend diclofenac acid in absolute ethanol and react with thionyl chloride to form diclofenac ethyl ester.

-

Hydrazide Formation: React the diclofenac ethyl ester with hydrazine hydrate in ethanol to produce diclofenac hydrazide.

-

Schiff Base Synthesis: React the diclofenac hydrazide with various aromatic aldehydes to form the corresponding Schiff bases.

-

Cyclocondensation: React the Schiff base with chloroacetyl chloride in DMF with triethylamine to yield the final diclofenac derivative.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical drug discovery workflow relevant to aryl-substituted carboxylic acids.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Caption: The Arachidonic Acid Cascade and points of inhibition by NSAIDs.

Drug Discovery Workflow for COX Inhibitors

Caption: A typical drug discovery and development workflow for COX inhibitors.

Conclusion and Future Directions

The journey of aryl-substituted carboxylic acids from a folk remedy to a cornerstone of modern medicine is a testament to the power of scientific inquiry. The elucidation of their mechanism of action has not only provided relief to millions but has also paved the way for the principles of rational drug design. While the development of selective COX-2 inhibitors represented a significant advancement, ongoing research continues to explore new therapeutic targets within the inflammatory cascade to develop even safer and more effective anti-inflammatory agents. The rich history of these compounds serves as a valuable lesson in the iterative process of drug discovery and development, a process that continues to evolve with our ever-expanding understanding of molecular biology and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]

- 4. Computer-aided, rational design of a potent and selective small peptide inhibitor of cyclooxygenase 2 (COX2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

- 6. CN103145574A - A kind of preparation method of diclofenac - Google Patents [patents.google.com]

- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to 3-Methyl-3-(4-methylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-(4-methylphenyl)butanoic acid is a carboxylic acid derivative with a distinct molecular architecture featuring a quaternary carbon atom attached to a p-tolyl group. This structure imparts specific chemical properties that make it a valuable building block and intermediate in various fields of chemical synthesis. It is of particular interest to researchers and professionals in drug development and agrochemical research. This technical guide provides a comprehensive overview of its synonyms, chemical identifiers, and physical properties. While detailed experimental protocols and specific biological activity data are not extensively available in the public domain, this guide presents a plausible synthetic approach and summarizes the known information to facilitate further research and application.

Chemical Synonyms and Identifiers

A clear and unambiguous identification of a chemical compound is crucial for research and development. This compound is known by several synonyms, and a variety of identifiers are used to reference it in chemical databases and literature.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | 3-Methyl-3-p-tolylbutanoic acid, 3-Methyl-3-(4-methylphenyl)butyric acid, Benzenepropanoic acid, β,β,4-trimethyl- |

| CAS Number | 42288-08-4[1][2][3] |

| PubChem CID | 3871136 |

| Molecular Formula | C12H16O2[1][2][3] |

| Molecular Weight | 192.26 g/mol [1] |

| InChI | InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |

| InChIKey | LXMASNUOAKLCJK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(C)(C)CC(=O)O |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value |

| Melting Point | 75 °C[2] |

| Boiling Point | 306.5 °C at 760 mmHg[2] |

| Density | 1.047 g/cm³[2] |

| Appearance | White crystalline powder[1] |

| Purity | ≥ 95% (HPLC)[1] |

Synthesis Pathway

Below is a conceptual workflow for the synthesis of this compound.

Experimental Protocols

As of the latest literature review, a detailed, citable experimental protocol for the synthesis and purification of this compound has not been identified in the public domain. Researchers interested in the synthesis of this compound would need to develop a procedure based on standard methods for Friedel-Crafts reactions and subsequent workup and purification techniques, such as those found in established organic synthesis resources.

Applications and Biological Context

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its structural motifs are found in compounds investigated for various applications:

-

Pharmaceutical Research: It serves as a precursor for the synthesis of novel compounds with potential therapeutic activities. While no specific biological activity has been extensively reported for this exact molecule, its derivatives have been explored in the context of anti-inflammatory agents.

-

Agrochemical Development: The structural features of this acid may be incorporated into new pesticides and herbicides.

-

Material Science: Carboxylic acids with aromatic moieties are sometimes used in the development of polymers and other advanced materials.

Conclusion

This compound is a well-characterized chemical compound with a range of synonyms and identifiers that facilitate its trade and use in research. While its primary role is that of a synthetic intermediate, the structural components suggest potential for the development of bioactive molecules. The lack of detailed public-domain experimental protocols and biological studies highlights an opportunity for further research to explore the synthetic utility and potential applications of this compound and its derivatives. This guide provides a foundational understanding for scientists and researchers to build upon in their future work.

References

In-Depth Technical Guide: CAS 42288-08-4

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

The compound identified by CAS number 42288-08-4 is chemically known as 3-Methyl-3-(4-methylphenyl)butanoic acid. It serves as a versatile intermediate in various fields of chemical synthesis, from pharmaceuticals to materials science.

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 42288-08-4 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1] |

| Synonyms | Benzenepropanoic acid, β,4-dimethyl-β-methyl- | [2] |

| Boiling Point | 306.5°C at 760 mmHg | |

| Melting Point | 75°C | |

| Density | 1.047 g/cm³ |

Synthetic Applications

This compound is a valuable precursor in organic synthesis. Its primary application lies in the synthesis of indanone derivatives, a class of compounds with a broad spectrum of biological activities.[3]

Synthesis of 3,3,6-Trimethyl-1-indanone

A key application of this compound is in the synthesis of 3,3,6-Trimethyl-1-indanone.[4] This transformation is typically achieved through an intramolecular Friedel-Crafts acylation reaction.

The following protocol is a representative procedure for the cyclization of 3-arylpropanoic acids to form 1-indanones, based on established methodologies.

Materials:

-

This compound

-

Dichloromethane (anhydrous)[4]

-

Ice

-

Hexane

-

Sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.[4]

-

Cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid (or concentrated sulfuric acid) to the stirred solution over a period of time, maintaining the temperature at or below 20°C.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.[4]

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.[5]

-

Extract the aqueous mixture with hexane.[5]

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.[5]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[5]

-

The crude product can be further purified by vacuum distillation or column chromatography to yield 3,3,6-Trimethyl-1-indanone.[5]

The reaction has been reported to achieve a yield of up to 86%.[4]

Caption: Synthesis of 3,3,6-Trimethyl-1-indanone from CAS 42288-08-4.

Biological Significance of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives, particularly those with an indanone core, are of significant interest to researchers in drug discovery due to their diverse pharmacological activities.

Overview of Indanone Bioactivity

Indanone derivatives have been shown to possess a wide range of biological activities, making them a "privileged structure" in medicinal chemistry.[6][7] These activities include:

-

Anti-inflammatory and Analgesic: Certain indanone structures have demonstrated potent anti-inflammatory and pain-relieving properties.[3]

-

Antiviral and Antibacterial: Various derivatives have been identified with activity against viral and bacterial pathogens.[3]

-

Anticancer: The indanone scaffold is present in several compounds investigated for their potential as anticancer agents.[3]

-

Neurodegenerative Diseases: Notably, the drug Donepezil, used in the treatment of Alzheimer's disease, contains an indanone moiety, highlighting its importance in targeting central nervous system disorders.[6][7]

The synthesis of novel indanone derivatives from precursors like this compound is therefore a key strategy in the development of new therapeutic agents.

Caption: Biological activities of indanone derivatives.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3,6-Trimethyl-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. EP1340741A1 - Indane derivatives and their use in perfumery - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Aromatic Carboxylic Acid Derivatives: A Technical Guide for Early-Stage Drug Discovery

Introduction

Aromatic carboxylic acids and their derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and the modulation of protein function. In early-stage drug discovery, the exploration of novel aromatic carboxylic acid derivatives continues to be a fertile ground for identifying lead compounds against a wide array of diseases, ranging from metabolic disorders to cancer. This technical guide provides an in-depth overview of selected aromatic carboxylic acid derivatives in preclinical and early-stage research, focusing on their synthesis, mechanism of action, and therapeutic potential. We delve into two promising areas: the inhibition of diacylglycerol acyltransferase-1 (DGAT-1) for the treatment of obesity and diabetes, and the inhibition of carbonic anhydrase isoforms IX and XII for anticancer applications. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors: A New Frontier in Metabolic Disease

Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition presents a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. A notable class of aromatic carboxylic acid derivatives that have emerged as potent DGAT-1 inhibitors are the 2-phenyl-5-trifluoromethyloxazole-4-carboxamides.

Quantitative Bioactivity Data

Early research has identified several potent compounds within this class. While a comprehensive structure-activity relationship (SAR) table is continually evolving with ongoing research, key compounds have demonstrated significant inhibitory activity.

| Compound ID | DGAT-1 Enzyme Assay IC50 (nM) | CHO-K1 Cell Triglyceride Formation Assay EC50 (µM) |

| Compound 29 | 57 | 0.5 |

| Reference Drug | Varies | Varies |

Table 1: Bioactivity of a Lead 2-phenyl-5-trifluoromethyloxazole-4-carboxamide Derivative. The table showcases the in vitro potency of a lead compound from this class.[1]

Experimental Protocols

1.2.1. General Synthesis of 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide Derivatives

The synthesis of the 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide core typically involves a multi-step sequence. A general procedure is outlined below.

-

Step 1: Synthesis of 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid: This intermediate can be prepared through various heterocyclic chemistry routes. One common method involves the condensation of an appropriate benzoyl derivative with an amino acid ester, followed by cyclization and functional group manipulations to yield the oxazole ring with the desired trifluoromethyl and carboxylic acid moieties.

-

Step 2: Amide Coupling: The synthesized carboxylic acid is then coupled with a desired amine to form the final carboxamide derivative. This is typically achieved using standard peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a coupling additive like 1-Hydroxybenzotriazole (HOBt) in an appropriate solvent like N,N-Dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography or recrystallization.

1.2.2. DGAT-1 Enzyme Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against DGAT-1.

-

Materials:

-

Human DGAT-1 enzyme (recombinant)

-

Substrates: 1,2-dioleoyl-sn-glycerol and [14C]-oleoyl-CoA

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)

-

Test compounds dissolved in DMSO

-

Scintillation cocktail and vials

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 1,2-dioleoyl-sn-glycerol, and the test compound at various concentrations.

-

Initiate the reaction by adding the DGAT-1 enzyme and [14C]-oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water mixture).

-

Extract the lipid products into the organic phase.

-

Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

-

Signaling Pathway

Inhibition of DGAT-1 in the enterocytes of the small intestine leads to a reduction in the re-synthesis of triglycerides from dietary fats. This, in turn, is believed to modulate the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis and appetite regulation. The increased GLP-1 levels can lead to enhanced insulin secretion, suppressed glucagon release, and delayed gastric emptying, all of which contribute to improved glycemic control and potential weight loss.

Caption: DGAT-1 Inhibition Pathway in Metabolic Regulation.

Carbonic Anhydrase IX and XII Inhibitors: Targeting the Tumor Microenvironment

Carbonic anhydrase (CA) isoforms IX and XII are transmembrane enzymes that are overexpressed in many types of cancer and are associated with tumor progression and poor prognosis. Their inhibition is a promising strategy for anticancer therapy as it can disrupt the pH regulation in the tumor microenvironment, leading to increased extracellular acidity and reduced intracellular pH, which can in turn inhibit tumor growth and metastasis. Anilinoquinazoline-based carboxylic acids have been identified as a novel class of non-classical CA inhibitors.

Quantitative Bioactivity Data

The inhibitory potency of a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives has been evaluated against various human CA (hCA) isoforms.

| Compound | R | Position of COOH | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 6a | m-Tolyl | ortho | >10000 | >10000 | 25.4 | 4.5 |

| 6b | p-Tolyl | ortho | >10000 | >10000 | 45.8 | 5.1 |

| 6c | p-Anisyl | ortho | >10000 | >10000 | 17.8 | 6.2 |

| 7a | m-Tolyl | meta | >10000 | >10000 | 33.1 | 5.3 |

| 7b | p-Tolyl | meta | >10000 | >10000 | 51.2 | 4.8 |

| 7c | p-Anisyl | meta | >10000 | >10000 | 29.5 | 5.9 |

| 8a | m-Tolyl | para | >10000 | >10000 | 41.5 | 6.8 |

| 8b | p-Tolyl | para | >10000 | >10000 | 60.3 | 5.5 |

| 8c | p-Anisyl | para | >10000 | >10000 | 35.7 | 6.4 |

| AAZ | - | - | 250 | 12 | 25 | 5.7 |

Table 2: Inhibitory Activity (Ki) of Anilinoquinazoline-based Carboxylic Acids against Human Carbonic Anhydrase Isoforms. AAZ (Acetazolamide) was used as a standard inhibitor.[2]

Experimental Protocols

2.2.1. General Synthesis of 2-Aryl-quinazolin-4-yl Aminobenzoic Acids

The synthesis of these compounds generally involves the reaction of a 4-chloro-2-arylquinazoline intermediate with the corresponding aminobenzoic acid.

-

Step 1: Synthesis of 4-chloro-2-arylquinazoline: This intermediate can be prepared from the corresponding 2-aminobenzonitrile and an aryl aldehyde, followed by cyclization and chlorination.

-

Step 2: Nucleophilic Aromatic Substitution: The 4-chloro-2-arylquinazoline is then reacted with the appropriate aminobenzoic acid (ortho, meta, or para) in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like triethylamine, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

2.2.2. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibition of the CA-catalyzed hydration of CO2.

-

Materials:

-

Purified recombinant human CA isoforms (I, II, IX, XII)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

CO2-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Test compounds dissolved in DMSO

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Equilibrate two syringes of the stopped-flow instrument, one with the buffer containing the CA enzyme and the test compound at various concentrations, and the other with the CO2-saturated water and pH indicator.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

-

Calculate the initial rate of the reaction for each compound concentration.

-

Determine the Ki value by fitting the data to the appropriate inhibition model.

-

Signaling Pathway

In the hypoxic tumor microenvironment, the expression of CA IX and CA XII is upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). These enzymes on the surface of cancer cells catalyze the hydration of extracellular CO2 to bicarbonate and protons. This process contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, which is favorable for tumor cell proliferation, survival, and invasion. Inhibition of CA IX and XII disrupts this pH regulation, leading to an accumulation of acid within the tumor cells and a decrease in the extracellular pH gradient, which can trigger apoptosis and inhibit metastasis.

Caption: Role of CA IX/XII in the Tumor Microenvironment and Inhibition.

Conclusion and Future Directions

Aromatic carboxylic acid derivatives continue to be a rich source of innovation in early-stage drug discovery. The examples of DGAT-1 and carbonic anhydrase inhibitors highlight the potential of these scaffolds to address significant unmet medical needs. The development of potent and selective inhibitors requires a multidisciplinary approach, integrating synthetic chemistry, robust biological assays, and a deep understanding of the underlying signaling pathways. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, exploring novel aromatic scaffolds, and identifying new biological targets for which these versatile molecules can be adapted. The detailed methodologies and data presented in this guide aim to provide a solid foundation for researchers to build upon in their quest for the next generation of therapeutics.

References

- 1. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Edaravone (InChI Key: LXMASNUOAKLCJK-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Edaravone (MCI-186), a neuroprotective agent with potent antioxidant properties. Marketed under brand names such as Radicava, Edaravone is primarily utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] This document details its chemical properties, mechanism of action, pharmacokinetics, relevant signaling pathways, experimental protocols, and clinical efficacy data.

Chemical and Physicochemical Properties

Edaravone is a low-molecular-weight, amphiphilic pyrazolone derivative.[3][4] Its structure allows it to effectively scavenge both water-soluble and lipid-soluble peroxyl radicals, a key feature of its antioxidant activity.[3]

| Property | Value | Reference |

| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [1] |

| Synonyms | MCI-186, Radicava, 3-methyl-1-phenyl-2-pyrazolin-5-one | [1][5] |

| InChI Key | LXMASNUOAKLCJK-UHFFFAOYSA-N | - |

| CAS Number | 89-25-8 | [1][6][7] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][6] |

| Molar Mass | 174.203 g·mol⁻¹ | [1] |

| Melting Point | 129.7 °C | [4] |

| pKa | 7.0 | [4] |

| Water Solubility | ~2.0 mg/mL | [8] |

| Solubility | Freely soluble in ethanol; Soluble to 100 mM in DMSO | [4][6] |

Pharmacology and Mechanism of Action

While the precise mechanism of action in treating ALS is not fully elucidated, Edaravone's therapeutic effects are largely attributed to its function as a potent free radical scavenger.[5][9][10] Oxidative stress is a hypothesized contributor to the neuronal cell death observed in neurodegenerative diseases like ALS.[1][5] Edaravone mitigates this stress through several key actions:

-

Radical Scavenging : It directly neutralizes highly reactive oxygen species (ROS), such as peroxyl radicals and potentially peroxynitrite, by donating an electron.[3][9] This helps protect cells from oxidative damage.

-

Inhibition of Lipid Peroxidation : By scavenging free radicals, Edaravone effectively inhibits the chain reaction of lipid peroxidation within cell membranes, a process that leads to cellular damage and death.[9]

-

Anti-inflammatory Effects : The compound reduces neuroinflammation by decreasing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the primary immune cells of the central nervous system.[9]

-

Upregulation of Antioxidant Enzymes : Edaravone can enhance the body's endogenous antioxidant defense systems by upregulating enzymes like superoxide dismutase (SOD) and catalase.[9]

Signaling Pathway: Mitigation of Oxidative Stress

Edaravone's primary role is to intercept and neutralize reactive oxygen species (ROS), thereby preventing downstream cellular damage. This action disrupts the pathological cascade initiated by oxidative stress, which includes lipid peroxidation, mitochondrial dysfunction, and activation of pro-inflammatory and apoptotic pathways.

References

- 1. Edaravone - Wikipedia [en.wikipedia.org]

- 2. What is Edaravone used for? [synapse.patsnap.com]

- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-3-(4-methylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Methyl-3-(4-methylphenyl)butanoic acid, a valuable intermediate in the development of various pharmaceuticals and agrochemicals.[1] The synthesis is achieved through a Friedel-Crafts alkylation reaction, a robust and widely used method for the formation of carbon-carbon bonds on an aromatic ring. The protocol outlines the reaction of toluene with 3,3-dimethylacrylic acid in the presence of a Lewis acid catalyst. This document includes a comprehensive experimental procedure, tables of reagents and reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is an aromatic carboxylic acid with a branched alkyl chain. Its structural features make it a key building block in organic synthesis, particularly for creating complex molecules with potential biological activity. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[1] The synthesis method described herein is based on the well-established Friedel-Crafts reaction, which involves the electrophilic aromatic substitution of an alkyl group onto an aromatic ring.

Reaction Principle

The synthesis of this compound is accomplished via the Friedel-Crafts alkylation of toluene with 3,3-dimethylacrylic acid. The reaction is catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the 3,3-dimethylacrylic acid, facilitating the electrophilic attack on the electron-rich toluene ring. Due to the directing effect of the methyl group on the toluene ring, the substitution occurs predominantly at the para position, yielding the desired product.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Toluene | C₇H₈ | 92.14 | 50 mL | ~0.47 |

| 3,3-Dimethylacrylic Acid | C₅H₈O₂ | 100.12 | 10.0 g | 0.10 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |

| Crushed Ice | H₂O | 18.02 | 200 g | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas outlet to a trap

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to capture any evolved HCl gas.

-

Reagent Preparation: To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (50 mL). Cool the suspension to 0 °C using an ice bath with continuous stirring.

-

Addition of Reactants: In a separate beaker, dissolve 3,3-dimethylacrylic acid (10.0 g, 0.10 mol) in toluene (50 mL) and dichloromethane (50 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over a period of 30 minutes, maintaining the reaction temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.

Experimental Workflow

Caption: Synthesis Workflow.

Data Presentation

Table 1: Reagent and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Toluene | C₇H₈ | 92.14 | Colorless liquid | 108-88-3 |

| 3,3-Dimethylacrylic Acid | C₅H₈O₂ | 100.12 | White solid | 541-47-9 |

| Aluminum Chloride | AlCl₃ | 133.34 | White/pale yellow solid | 7446-70-0 |

| This compound | C₁₂H₁₆O₂ | 192.25 | White crystalline powder | 42288-08-4 |

Table 2: Expected Product Characterization

| Property | Value |

| Melting Point | 75 °C |

| Boiling Point | 306.5 °C at 760 mmHg |

| ¹H NMR (CDCl₃, ppm) | Anticipated signals: ~1.4 (s, 6H, 2xCH₃), ~2.3 (s, 3H, Ar-CH₃), ~2.6 (s, 2H, CH₂), ~7.1-7.3 (m, 4H, Ar-H), ~11-12 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, ppm) | Anticipated signals: ~21 (Ar-CH₃), ~29 (2xCH₃), ~38 (C(CH₃)₂), ~45 (CH₂), ~126 (Ar-CH), ~129 (Ar-CH), ~136 (Ar-C), ~144 (Ar-C), ~179 (COOH) |

Note: The NMR data presented are predicted values based on the structure and typical chemical shifts. Actual experimental data should be acquired for product verification.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Reaction Mechanism Pathway.

Conclusion

The provided protocol offers a detailed and straightforward method for the synthesis of this compound. By following the outlined steps, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and development. The use of the Friedel-Crafts reaction provides a classic and efficient route to this class of compounds. Adherence to standard laboratory safety procedures is essential when performing this synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-3-(4-methylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-Methyl-3-(4-methylphenyl)butanoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis route detailed herein is a robust and scalable two-step process commencing with a Friedel-Crafts acylation of toluene with 3,3-dimethylacrylic acid, followed by a Clemmensen reduction. This method offers a reliable pathway to the target compound with good yield and purity. This document includes a comprehensive experimental protocol, tabulated quantitative data, and graphical representations of the experimental workflow and reaction pathway to aid in seamless execution and understanding.

Introduction

This compound is a carboxylic acid derivative with significant potential as a building block in the synthesis of various biologically active molecules. Its structural motif is of interest in the development of new therapeutic agents and agrochemicals. The protocol described provides a scalable and efficient method for its preparation, ensuring a consistent and high-quality supply for research and development purposes.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Clemmensen Reduction | Overall |

| Reactants | Toluene, 3,3-Dimethylacrylic acid, Aluminum chloride | 3-Methyl-3-(4-methylphenyl)-3-oxopropanoic acid, Zinc amalgam, Hydrochloric acid | - |

| Molar Ratio | Toluene:3,3-Dimethylacrylic acid:AlCl₃ (10:1:1.2) | Keto acid:Zn(Hg) (1:4) | - |

| Solvent | Toluene (acts as solvent and reactant) | Water, Toluene | - |

| Reaction Temperature | 0-5 °C to 90-95 °C | 100-110 °C (reflux) | - |

| Reaction Time | 4-6 hours | 6-8 hours | - |

| Expected Yield | 75-85% | 80-90% | 60-76.5% |

| Product Purity | >95% (crude) | >98% (after recrystallization) | - |

| Melting Point | Not applicable (intermediate) | 75-77 °C | - |

Experimental Protocols

Step 1: Synthesis of 3-Methyl-3-(4-methylphenyl)-3-oxopropanoic acid via Friedel-Crafts Acylation

Materials and Equipment:

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution)

-

Heating mantle with temperature controller

-

Ice-water bath

-

Toluene (reagent grade)

-

3,3-Dimethylacrylic acid

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-